2-[(2-hydroxyethyl)thio]-N-(3-nitrophenyl)acetamide
Overview
Description
2-[(2-hydroxyethyl)thio]-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.05177804 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
Research on similar compounds, such as those derived from substituted 1-phenyl-2-propanones, has demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies have highlighted the correlation between antimalarial activity and the structural features of the phenyl ring substituents, with activities extending to resistant strains of parasites and promising pharmacokinetic properties for oral administration. Such findings underscore the potential of these compounds, including 2-[(2-hydroxyethyl)thio]-N-(3-nitrophenyl)acetamide, for clinical trials and development as antimalarial agents (Werbel et al., 1986).
Photocatalytic Degradation Studies
The photocatalytic degradation of related acetamide compounds has been explored, showing that TiO2 nanoparticles can effectively degrade and mineralize these compounds under UV irradiation. Such studies provide insights into the environmental fate and potential for remediation of acetamide derivatives, including this compound, highlighting the efficiency of photocatalytic processes in breaking down these chemicals (Jallouli et al., 2017).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis and evaluation of 2-(substituted phenoxy)acetamide derivatives have demonstrated potential anticancer, anti-inflammatory, and analgesic activities. These studies suggest that the structural modification of the acetamide moiety can yield compounds with significant therapeutic potential, including this compound, thereby opening avenues for the development of novel therapeutic agents (Rani et al., 2014).
Green Synthesis and Catalytic Applications
Investigations into the green synthesis of related acetamide compounds using catalytic hydrogenation have demonstrated the feasibility of producing these compounds with high selectivity and efficiency. Such research points to the environmental and industrial applicability of processes for synthesizing acetamide derivatives, including this compound, in a sustainable manner (Zhang Qun-feng, 2008).
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-4-5-17-7-10(14)11-8-2-1-3-9(6-8)12(15)16/h1-3,6,13H,4-5,7H2,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDENOPONBLHTTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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